molecular formula C15H11BrF3NO B5356925 N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide

N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B5356925
M. Wt: 358.15 g/mol
InChI Key: ZOYFUIFDFQPDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific protein called bromodomain and extra-terminal domain (BET) protein. BET proteins play a crucial role in gene expression and cellular signaling pathways, making them a promising target for drug development.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death. This compound has also been shown to inhibit the expression of genes involved in inflammation and endothelial dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. This compound has also been shown to improve endothelial function in animal models of cardiovascular diseases. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide in lab experiments is its high potency and specificity for BET proteins. This compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound in humans. Additionally, the effects of this compound on other signaling pathways and gene expression need to be studied to fully understand its potential as a therapeutic agent. Finally, the development of more cost-effective methods for synthesizing this compound could increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer, inflammation, and cardiovascular diseases. Its high potency and specificity for BET proteins make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenylamine with 3-(trifluoromethyl)benzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to form the final product, this compound. The synthesis of this compound has been optimized to produce a high yield and purity of the compound.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and cardiovascular diseases. BET proteins are known to regulate the expression of genes involved in cell proliferation, differentiation, and survival. Inhibition of BET proteins by this compound has shown promising results in preclinical studies as a potential treatment for cancer. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential in treating cardiovascular diseases by inhibiting the expression of genes involved in endothelial dysfunction.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO/c1-9-7-12(16)5-6-13(9)20-14(21)10-3-2-4-11(8-10)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYFUIFDFQPDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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